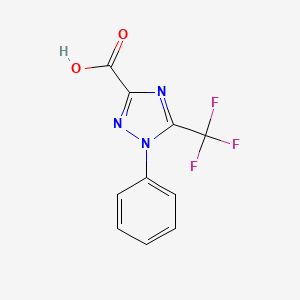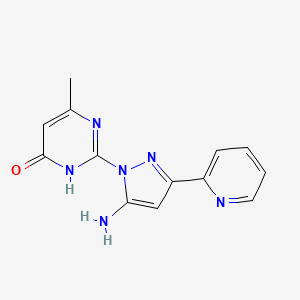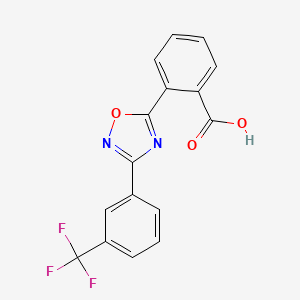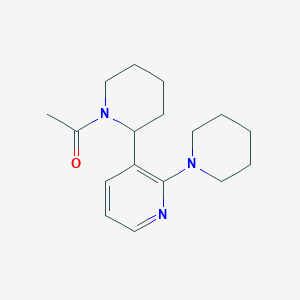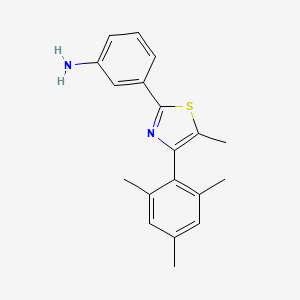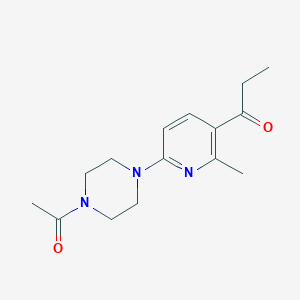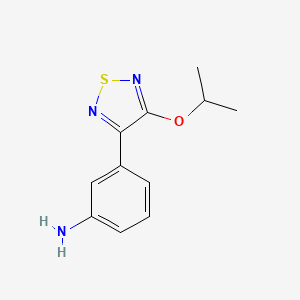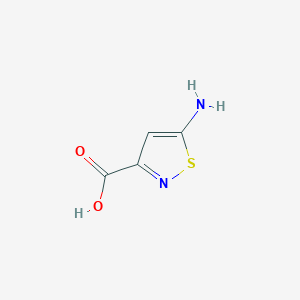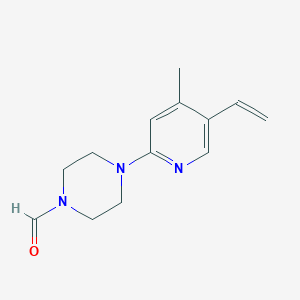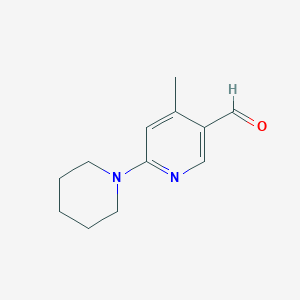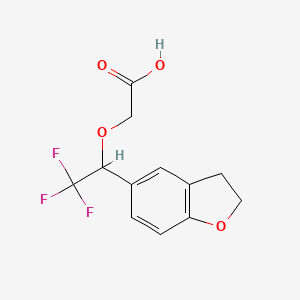
2-(1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethoxy)acetic acid is a synthetic organic compound that features a benzofuran ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethoxy)acetic acid typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.
Introduction of the Trifluoroethoxy Group: This step involves the reaction of the benzofuran derivative with trifluoroethanol under acidic or basic conditions to introduce the trifluoroethoxy group.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the benzofuran ring or other parts of the molecule.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethoxy)acetic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the benzofuran ring provides structural stability. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrobenzofuran-5-acetic acid: This compound lacks the trifluoroethoxy group but shares the benzofuran ring system.
2-(2,3-Dihydrobenzofuran-5-yl)acetic acid: Similar structure but without the trifluoroethoxy group.
Uniqueness
The presence of the trifluoroethoxy group in 2-(1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethoxy)acetic acid distinguishes it from similar compounds. This group can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity, making it unique for specific applications.
Propiedades
Fórmula molecular |
C12H11F3O4 |
|---|---|
Peso molecular |
276.21 g/mol |
Nombre IUPAC |
2-[1-(2,3-dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethoxy]acetic acid |
InChI |
InChI=1S/C12H11F3O4/c13-12(14,15)11(19-6-10(16)17)8-1-2-9-7(5-8)3-4-18-9/h1-2,5,11H,3-4,6H2,(H,16,17) |
Clave InChI |
CUDOSCQQYUVOOI-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=C(C=C2)C(C(F)(F)F)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



